REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([OH:10])[cH:5][cH:6][c:7]([F:9])[cH:8]1.[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:23][N:24]([c:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1)[CH3:31].[Cl:18][C:19](=[O:20])[O:21][CH3:22].[Cl:32][CH2:33][Cl:34]>>[CH2:1]([CH3:2])[c:3]1[c:4]([O:10][C:19](=[O:20])[O:21][CH3:22])[cH:5][cH:6][c:7]([F:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(F)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCc1cc(F)ccc1OC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |